molecular formula C7H5BrFNO B2542465 N-(4-bromo-2-fluorophenyl)formamide CAS No. 877134-90-2

N-(4-bromo-2-fluorophenyl)formamide

Cat. No.: B2542465
CAS No.: 877134-90-2
M. Wt: 218.025
InChI Key: XZTYYPZTVMAYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)formamide is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-bromo-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)formamide typically involves the reaction of 4-bromo-2-fluoroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and purity, and the process is scaled up to meet industrial demands. The use of advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines. Oxidation reactions can lead to the formation of oxides or other oxidized products .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(4-bromo-2-fluorophenyl)benzamide: Contains a benzamide group instead of a formamide group.

    N-(4-bromo-2-fluorophenyl)thioamide: Features a thioamide group in place of the formamide group.

Uniqueness

N-(4-bromo-2-fluorophenyl)formamide is unique due to its specific combination of bromine and fluorine substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

N-(4-bromo-2-fluorophenyl)formamide, with the molecular formula C₇H₅BrFNO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a formamide functional group attached to a phenyl ring substituted with bromine and fluorine atoms. This unique substitution pattern enhances its reactivity and biological activity compared to similar compounds. The compound's structural characteristics are summarized in the table below:

Compound Name Molecular Formula Key Features
This compoundC₇H₅BrFNOContains both bromine and fluorine; versatile reactivity
N-(4-bromo-phenyl)formamideC₇H₆BrNOLacks fluorine; simpler structure
N-(3-bromo-2-fluorophenyl)formamideC₇H₅BrFNODifferent substitution pattern on phenyl ring
N-(4-chloro-2-fluorophenyl)formamideC₇H₅ClFNOContains chlorine instead of bromine

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Specific derivatives of this compound have shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. For instance, studies have reported that derivatives with halogen substitutions (like bromine and chlorine) tend to have enhanced activity against common pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, compounds with similar structures have demonstrated promising results in inhibiting tumor cell proliferation. For example, derivatives containing halogen substituents were shown to exhibit cytotoxic effects against various cancer cell lines, such as:

  • MCF7 (breast cancer)
  • HT29 (colon cancer)
  • SK-OV-3 (ovarian cancer)

In one study, a derivative of this compound displayed an IC50 value of 0.1 µM against the MCF7 cell line, indicating potent anticancer activity .

The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets. Binding affinity studies suggest that this compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth. For instance, it has been suggested that the presence of the formamide group plays a crucial role in facilitating these interactions .

Case Studies

  • Anticancer Efficacy : A study published in MDPI highlighted the efficacy of various formamide derivatives in inhibiting tumor growth in vivo. The study found that compounds similar to this compound significantly reduced tumor size in mouse models .
  • Antimicrobial Testing : Another investigation focused on testing the antimicrobial properties of several halogenated formamides against clinical isolates. The results indicated that compounds with bromine and fluorine substitutions had lower minimum inhibitory concentrations (MICs), suggesting higher potency against resistant strains .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYYPZTVMAYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.